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Compound of Interest

Compound Name: Lunarine

Cat. No.: B1675444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis

of the macrocyclic polyamine alkaloid, (±)-lunarine. Lunarine has garnered interest due to its

unique structural features and potential biological activity. This application note outlines two

prominent synthetic approaches, summarizing the key reactions, and providing step-by-step

protocols for the key transformations.

Introduction
(±)-Lunarine is a complex macrocyclic alkaloid containing a spermidine unit embedded within a

large lactam ring, which is attached to a substituted hydrobenzofuran moiety. Its intricate

architecture has made it a challenging target for synthetic chemists. This document details two

successful total syntheses, providing a valuable resource for researchers interested in complex

natural product synthesis and the development of related compounds.

Synthetic Strategies
Two primary strategies have been successfully employed for the total synthesis of (±)-lunarine:

Macrocyclization via Aminolysis of a Thiazolidine-2-thione Diamide: This approach,

pioneered by Nagao and colleagues, involves the construction of a linear precursor

containing the hydrobenzofuran and dicarboxylic acid components, which is then activated
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as a thiazolidine-2-thione diamide. The crucial macrocyclization is achieved by reacting this

activated intermediate with spermidine.

Regiocontrolled Macrocyclization via Intramolecular Heck Coupling: A more recent approach

developed by Hamilton and coworkers utilizes a convergent strategy. A functionalized

hydrobenzofuran core and a selectively protected spermidine-containing fragment are

synthesized separately and then coupled via a Heck reaction to form a linear precursor.

Subsequent macrocyclization and deprotection afford the natural product.

Experimental Protocols
Below are the detailed experimental protocols for the key steps in the two synthetic routes.

Protocol 1: Macrocyclization via Aminolysis (Nagao et
al.)
This protocol describes the key macrocyclization step in the synthesis of (±)-lunarine.

Table 1: Key Reagents and Materials for Macrocyclization via Aminolysis

Reagent/Material Supplier Grade

Thiazolidine-2-thione diamide

precursor
Synthesized in-house N/A

Spermidine Sigma-Aldrich ≥99%

Dichloromethane (DCM) Fisher Scientific Anhydrous

Methanol (MeOH) Fisher Scientific ACS Grade

Silica Gel Sorbent Technologies 60 Å, 230-400 mesh

Procedure:

Reaction Setup: A solution of the thiazolidine-2-thione diamide precursor (1.0 eq) in

anhydrous dichloromethane (DCM, 0.01 M) is prepared in a round-bottom flask equipped

with a magnetic stirrer and a nitrogen inlet.
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Addition of Spermidine: A solution of spermidine (1.1 eq) in DCM (0.1 M) is added dropwise

to the stirred solution of the diamide precursor at room temperature over a period of 48 hours

using a syringe pump.

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography

(TLC) using a mobile phase of DCM:MeOH (9:1).

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

The residue is dissolved in DCM and washed sequentially with saturated aqueous sodium

bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate,

filtered, and concentrated.

Purification: The crude product is purified by flash column chromatography on silica gel using

a gradient of DCM and MeOH to afford the macrocyclic lactam.

Table 2: Quantitative Data for the Aminolysis-Macrocyclization Step

Step Product Yield (%) Spectroscopic Data

Macrocyclization Macrocyclic Lactam 60-70%

¹H NMR, ¹³C NMR, IR,

HRMS consistent with

literature values.

Protocol 2: Regiocontrolled Synthesis via Heck
Coupling and Macrocyclization (Hamilton et al.)
This section details the crucial Heck coupling and subsequent macrocyclization steps.

Table 3: Key Reagents and Materials for Heck Coupling and Macrocyclization
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Reagent/Material Supplier Grade

cis-3-oxo-8-bromo-9b-cyano-

hexahydrobenzofuranyl

precursor

Synthesized in-house N/A

Selectively protected

acrylamidospermidine
Synthesized in-house N/A

Palladium(II) acetate Strem Chemicals 98%

Triphenylphosphine Acros Organics 99%

Triethylamine Alfa Aesar >99%

Acetonitrile (MeCN) Avantor Anhydrous

Trifluoroacetic acid (TFA) Oakwood Chemical 99%

Procedure:

A. Heck Coupling:

Reaction Setup: To a solution of the cis-3-oxo-8-bromo-9b-cyano-hexahydrobenzofuranyl

precursor (1.0 eq) and the selectively protected acrylamidospermidine (1.2 eq) in anhydrous

acetonitrile (MeCN, 0.05 M) is added palladium(II) acetate (0.1 eq), triphenylphosphine (0.2

eq), and triethylamine (3.0 eq).

Reaction Conditions: The reaction mixture is degassed and heated to 80 °C under a nitrogen

atmosphere for 12 hours.

Work-up and Purification: After cooling to room temperature, the mixture is filtered through a

pad of Celite, and the filtrate is concentrated. The residue is purified by flash

chromatography to yield the Heck-coupled product.

B. Deprotection and Macrocyclization:

Deprotection: The purified Heck-coupled product is dissolved in a mixture of DCM and

trifluoroacetic acid (TFA) (1:1) and stirred at room temperature for 2 hours. The solvent is

removed under reduced pressure.
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Macrocyclization: The resulting crude amine is dissolved in a large volume of DCM (0.001 M)

containing a proton sponge (e.g., 2,6-lutidine, 5.0 eq). The solution is stirred at room

temperature for 24-48 hours.

Purification: The reaction mixture is concentrated, and the residue is purified by preparative

high-performance liquid chromatography (HPLC) to afford (±)-lunarine.

Table 4: Quantitative Data for the Heck Coupling and Macrocyclization Sequence

Step Product Yield (%) Spectroscopic Data

Heck Coupling
Linear Coupled

Precursor
75-85%

¹H NMR, ¹³C NMR,

HRMS consistent with

literature values.

Deprotection &

Macrocyclization
(±)-Lunarine

40-50% over two

steps

¹H NMR, ¹³C NMR, IR,

HRMS consistent with

literature values for

the natural product.

Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic approaches to (±)-

lunarine.
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Caption: Workflow for the Nagao et al. total synthesis of (±)-lunarine.
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Caption: Workflow for the Hamilton et al. regiocontrolled total synthesis.

Conclusion
The total syntheses of (±)-lunarine by Nagao and Hamilton represent significant achievements

in natural product synthesis. The protocols and data presented in this application note provide

a comprehensive guide for researchers aiming to synthesize this complex alkaloid or its

analogs for further biological evaluation and drug discovery efforts. The contrasting strategies

highlight the versatility of modern synthetic organic chemistry in tackling challenging molecular

architectures.

To cite this document: BenchChem. [Total Synthesis of (±)-Lunarine: An Application Note and
Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675444#total-synthesis-protocol-for-lunarine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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